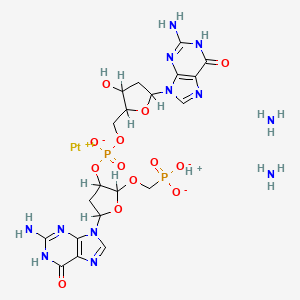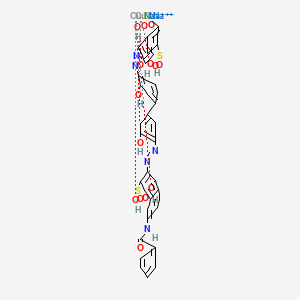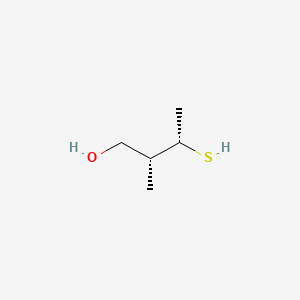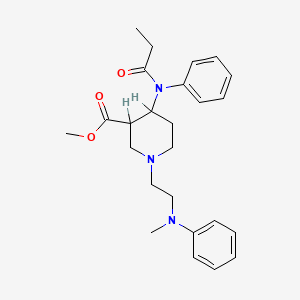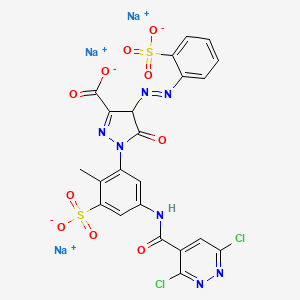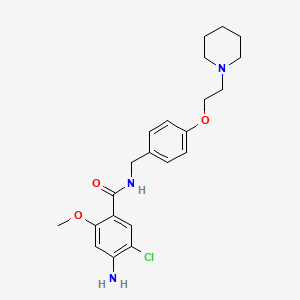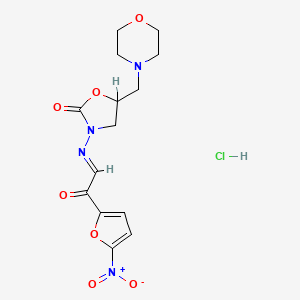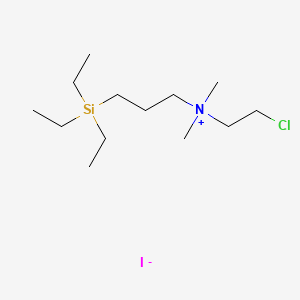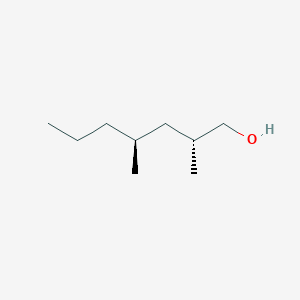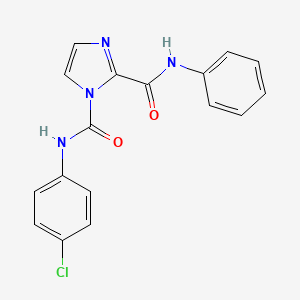
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the imidazole ring, along with two carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with phosgene or a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxyl or amino groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(sup 1)-(4-Bromophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
- N(sup 1)-(4-Methylphenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
- N(sup 1)-(4-Nitrophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
Uniqueness
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
139109-17-4 |
|---|---|
Formule moléculaire |
C17H13ClN4O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
1-N-(4-chlorophenyl)-2-N-phenylimidazole-1,2-dicarboxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-12-6-8-14(9-7-12)21-17(24)22-11-10-19-15(22)16(23)20-13-4-2-1-3-5-13/h1-11H,(H,20,23)(H,21,24) |
Clé InChI |
KYYUBJQYGBKSEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





